Methyl 3-aminoazetidine-1-carboxylate
Overview
Description
Methyl 3-aminoazetidine-1-carboxylate is a versatile chemical compound with the molecular formula C5H10N2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-aminoazetidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of azetidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of substituted azetidine derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as triethylamine or pyridine.
Major Products Formed:
Oxidation: Oxidized derivatives such as azetidine-1-carboxylic acid.
Reduction: Amine derivatives such as 3-aminoazetidine.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
Methyl 3-aminoazetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and reactivity.
Industry: this compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-aminoazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its unique structure allows it to interact with enzymes and receptors, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Methyl 3-aminoazetidine-1-carboxylate can be compared with other similar compounds such as:
Azetidine-1-carboxylic acid: A structurally related compound with similar reactivity but lacking the methyl ester group.
3-Aminoazetidine: A simpler derivative with only the amino group and no carboxylate functionality.
Methyl 3-aminopyrrolidine-1-carboxylate: A five-membered ring analog with similar functional groups but different ring size and properties.
Properties
IUPAC Name |
methyl 3-aminoazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-9-5(8)7-2-4(6)3-7/h4H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXOFGFFYFCFLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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